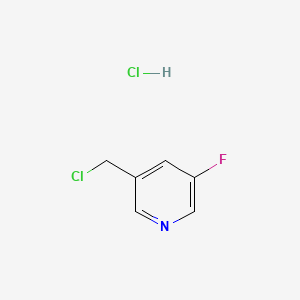

3-(Chloromethyl)-5-fluoropyridine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOZTYJEKXOWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222556-83-3 | |

| Record name | Pyridine, 3-(chloromethyl)-5-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222556-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 3-(chloromethyl)-5-fluoropyridine hydrochloride, a key intermediate in the development of pharmaceutical and agrochemical agents. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic route.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the reactive chloromethyl group makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. This guide outlines a common and logical four-step synthesis pathway starting from the commercially available 3-fluoro-5-methylpyridine.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step reaction sequence starting from 3-fluoro-5-methylpyridine. The pathway involves oxidation of the methyl group, esterification of the resulting carboxylic acid, reduction of the ester to an alcohol, and finally, chlorination of the alcohol to yield the desired product.

Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. While yields for the exact transformations are not widely reported, the data presented is based on analogous reactions found in the literature.

Step 1: Oxidation of 3-Fluoro-5-methylpyridine to 5-Fluoronicotinic Acid

The initial step involves the oxidation of the methyl group of 3-fluoro-5-methylpyridine to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 3-fluoro-5-methylpyridine (1.0 eq) in water is prepared.

-

Potassium permanganate (KMnO4) (approximately 3.0-4.0 eq) is added portion-wise to the suspension.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred vigorously for several hours until the purple color of the permanganate disappears.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the 5-fluoronicotinic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Oxidation of 3-fluoro-5-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-5-methylpyridine | N/A |

| Product | 5-Fluoronicotinic Acid | N/A |

| Oxidizing Agent | Potassium Permanganate (KMnO4) | N/A |

| Solvent | Water | N/A |

| Reaction Temperature | 100-110 °C (Reflux) | N/A |

| Reported Yield (Analogous) | ~45% | [1] |

Step 2: Esterification of 5-Fluoronicotinic Acid to Methyl 5-fluoronicotinate

The carboxylic acid is converted to its methyl ester via Fischer esterification using methanol in the presence of an acid catalyst.

Experimental Protocol:

-

5-Fluoronicotinic acid (1.0 eq) is suspended in methanol (excess).

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4), is carefully added.

-

The mixture is heated to reflux for several hours and monitored by TLC.

-

After the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield methyl 5-fluoronicotinate.

Esterification of 5-fluoronicotinic acid.

| Parameter | Value | Reference |

| Starting Material | 5-Fluoronicotinic Acid | N/A |

| Product | Methyl 5-fluoronicotinate | [2] |

| Reagent | Methanol (CH3OH) | N/A |

| Catalyst | Sulfuric Acid (H2SO4) | N/A |

| Reaction Temperature | Reflux | N/A |

| Reported Yield | High (typically >80%) | [3] |

Step 3: Reduction of Methyl 5-fluoronicotinate to (5-Fluoropyridin-3-yl)methanol

The methyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.

Experimental Protocol:

-

Methyl 5-fluoronicotinate (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol.

-

The solution is cooled in an ice bath to 0 °C.

-

Sodium borohydride (NaBH4) (typically 1.5-2.0 eq) is added portion-wise, maintaining the temperature below 5 °C.

-

The reaction is stirred at room temperature for a few hours and monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (5-Fluoropyridin-3-yl)methanol.

Reduction of methyl 5-fluoronicotinate.

| Parameter | Value | Reference |

| Starting Material | Methyl 5-fluoronicotinate | [2] |

| Product | (5-Fluoropyridin-3-yl)methanol | N/A |

| Reducing Agent | Sodium Borohydride (NaBH4) | [4] |

| Solvent | Methanol or Ethanol | [4] |

| Reaction Temperature | 0 °C to Room Temperature | [4] |

| Reported Yield | High (often >90%) | [5] |

Step 4: Chlorination of (5-Fluoropyridin-3-yl)methanol to this compound

The final step is the conversion of the primary alcohol to the chloromethyl derivative using a chlorinating agent such as thionyl chloride. The hydrochloride salt is typically formed in situ or during workup.

Experimental Protocol:

-

(5-Fluoropyridin-3-yl)methanol (1.0 eq) is dissolved in a suitable anhydrous solvent, such as dichloromethane or chloroform, under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

Thionyl chloride (SOCl2) (1.1-1.5 eq) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and then stirred for several hours. The reaction can be gently heated if necessary.

-

The reaction progress is monitored by TLC.

-

Upon completion, the excess solvent and thionyl chloride are removed under reduced pressure.

-

The resulting crude product is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation of the hydrochloride salt.

-

The solid this compound is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Chlorination of (5-fluoropyridin-3-yl)methanol.

| Parameter | Value | Reference |

| Starting Material | (5-Fluoropyridin-3-yl)methanol | N/A |

| Product | This compound | [6] |

| Chlorinating Agent | Thionyl Chloride (SOCl2) | [1] |

| Solvent | Dichloromethane or Chloroform | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reported Yield | Typically high | N/A |

Characterization Data Summary

The following table summarizes key identification data for the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Fluoro-5-methylpyridine | C6H6FN | 111.12 | 407-21-6 |

| 5-Fluoronicotinic Acid | C6H4FNO2 | 141.10 | 402-65-3 |

| Methyl 5-fluoronicotinate | C7H6FNO2 | 155.13 | 455-70-9 |

| (5-Fluoropyridin-3-yl)methanol | C6H6FNO | 127.12 | 226637-99-6 |

| This compound | C6H6Cl2FN | 182.02 | 1222556-83-3 |

Conclusion

This technical guide has detailed a robust and logical multi-step synthesis for this compound. The described pathway utilizes common and well-established organic transformations, making it a practical approach for laboratory-scale synthesis. The provided experimental protocols, based on analogous reactions, offer a solid starting point for researchers to optimize the synthesis of this valuable chemical intermediate. The structured data and visual diagrams are intended to facilitate a clear understanding of the entire synthetic process.

References

Technical Guide: Physicochemical Properties of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-fluoropyridine hydrochloride is a halogenated pyridine derivative of interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive chloromethyl group, a fluorine atom, and the pyridine nitrogen imparts a unique combination of reactivity and physicochemical properties that are critical for its use as a synthetic intermediate. This technical guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and relevant workflows for its characterization.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1222556-83-3[1] |

| Molecular Formula | C6H6Cl2FN[1] |

| Molecular Weight | 182.02 g/mol [1] |

| Chemical Structure |

(Structure depicted is of the free base for clarity) |

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature, likely due to its primary role as a reactive intermediate in chemical synthesis. The following table summarizes the available information and provides predicted values where experimental data is absent.

| Property | Value | Notes |

| Appearance | Light yellow to yellow solid | Based on supplier information. |

| Melting Point | Data not available | General protocols for determination are provided below. |

| Solubility | Data not available | Expected to be soluble in water and polar organic solvents. General protocols for determination are provided below. |

| pKa | Data not available | The pKa of the pyridinium ion is a critical parameter for understanding its behavior in physiological media. A general protocol for its determination is provided. |

| Stability | Store under inert gas (nitrogen or argon) at 2-8°C | Based on supplier recommendations, suggesting sensitivity to air, moisture, or temperature. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of pyridine hydrochloride salts. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically < 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Agitation: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Quantification: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) of the pyridinium ion is crucial for predicting the ionization state of the molecule at different pH values.

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water. The ionic strength of the solution is typically maintained with a background electrolyte like 0.15 M KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis:

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the pyridinium ions have been neutralized.

-

Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

Caption: Workflow for pKa Determination.

Conclusion

This compound is a valuable synthetic intermediate in drug discovery and development. While specific experimental data on its physicochemical properties are not widely published, this guide provides an overview of its known characteristics and outlines standard methodologies for its comprehensive characterization. The provided experimental workflows offer a systematic approach for researchers to determine the critical parameters of melting point, solubility, and pKa, which are essential for its effective application in the synthesis of novel chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.

References

3-(Chloromethyl)-5-fluoropyridine hydrochloride CAS number and structure

An In-depth Technical Guide to 3-(Chloromethyl)-5-fluoropyridine Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Properties

This compound is a fluorinated pyridine derivative valued for its utility as a versatile synthetic intermediate. Its chemical structure incorporates a reactive chloromethyl group and a fluorine atom, which modulates the electronic properties of the pyridine ring, making it a valuable scaffold for the synthesis of novel therapeutic agents.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1222556-83-3 | [2][3] |

| Molecular Formula | C₆H₆Cl₂FN | [2][3] |

| Molecular Weight | 182.02 g/mol | [2][3] |

| Appearance | White to off-white solid (typical) | |

| Purity | ≥95% (typical) | [3] |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A general synthetic pathway can be conceptualized based on established organic chemistry principles and analogous preparations.

Caption: A generalized synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated pyridines are crucial components in the development of pharmaceuticals and agrochemicals.[4][5] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key intermediate for introducing the 5-fluoropyridin-3-ylmethyl moiety into target molecules.

The reactive chloromethyl group allows for facile nucleophilic substitution reactions, while the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the creation of diverse molecular libraries for high-throughput screening.[1]

Caption: Workflow illustrating the use of the title compound in generating a chemical library for drug discovery.

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling reaction using a halogenated pyridine intermediate like this compound.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the this compound, the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds can provide guidance on its potential hazards. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements for Structurally Similar Compounds

| Category | Statement |

| Hazard Statements (H) | H302: Harmful if swallowed.[6][7] H312: Harmful in contact with skin.[6][7] H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H332: Harmful if inhaled.[6][7] H335: May cause respiratory irritation.[6][7] |

| Precautionary Statements (P) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Disclaimer: This information is provided for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. chem-contract.com [chem-contract.com]

- 3. This compound [allbiopharm.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Architectural Versatility of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride: A Gateway to Diverse Pharmacological Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous motif in medicinal chemistry, gains enhanced pharmacological potential through strategic fluorination. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability. 3-(Chloromethyl)-5-fluoropyridine hydrochloride serves as a pivotal building block, a versatile architectural template from which a multitude of derivatives with diverse mechanisms of action can be synthesized. The reactive chloromethyl group at the 3-position provides a synthetic handle for the introduction of various functional groups, leading to compounds with a wide array of biological activities, from anticancer to antimicrobial agents.[1][2][3]

This technical guide explores the core mechanisms of action associated with derivatives of this compound, providing insights into their therapeutic potential. Due to the nature of this compound as a key intermediate, this paper will focus on the pharmacological activities of the derivatives synthesized from this scaffold.

From a Reactive Intermediate to Bioactive Derivatives: A Synthetic Overview

The primary utility of this compound in drug discovery lies in the reactivity of its chloromethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, thereby enabling the exploration of vast chemical space and the optimization of biological activity.

A general workflow for the synthesis of bioactive derivatives from 3-(chloromethyl)-5-fluoropyridine is depicted below. This process typically involves the reaction of the chloromethylpyridine with a nucleophile, such as an amine, thiol, or alcohol, to generate a more complex molecule.

Key Mechanisms of Action of 3-(Chloromethyl)-5-fluoropyridine Derivatives

While a single mechanism of action cannot be ascribed to all derivatives, several key therapeutic areas and molecular targets have emerged from research on analogous fluorinated pyridine compounds.

Kinase Inhibition in Oncology

A significant number of fluorinated pyridine and pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4][5][6] Derivatives of 3-(chloromethyl)-5-fluoropyridine can be designed to target the ATP-binding site of kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Targets:

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in various cancers. Derivatives can be designed to block the EGFR signaling pathway.[5]

-

Fms-like Tyrosine Kinase 3 (FLT3): FLT3 mutations are prevalent in acute myeloid leukemia (AML). Dual inhibitors targeting FLT3 and other kinases like CHK1 are being explored.[6]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.

The general mechanism involves the derivative binding to the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Quantitative Data for Representative Kinase Inhibitors:

The following table summarizes hypothetical but representative IC50 values for different classes of kinase inhibitors derived from a fluoropyridine scaffold.

| Derivative Class | Target Kinase | IC50 (nM) | Cell Line |

| Phenylamino-pyrimidine | EGFR | 91 | A549 |

| Thienopyrimidine | EGFR | 35 | A549 |

| Aminopyrimidine | FLT3-D835Y | <25 | MV4-11 |

| Aminopyrimidine | CHK1 | <25 | N/A (Enzymatic) |

Note: Data is representative of activities reported for structurally related compounds.[5][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Antibacterial Activity

Derivatives of 3-(chloromethyl)-5-fluoropyridine have also been explored for their antibacterial properties. For instance, 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have shown promising activity against Gram-positive bacteria.[7]

Mechanism of Action:

Oxazolidinones, a class of synthetic antibiotics, inhibit the initiation of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the P-site, preventing the formation of the initiation complex with fMet-tRNA. This mechanism is distinct from other protein synthesis inhibitors, which often target elongation.

Quantitative Data for Representative Antibacterial Derivatives:

The following table presents representative Minimum Inhibitory Concentration (MIC) values for 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacteria.

| Compound | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |

| Derivative 7j | 0.25 - 1 | 0.5 | 1 |

| Linezolid (Control) | 2 | 2 | 2 |

Note: Data is representative of activities reported for structurally related compounds.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Bacterial strains, Mueller-Hinton broth (MHB), test compound, 96-well microtiter plates.

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compound in MHB in the microtiter plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives have the potential to address a wide range of therapeutic needs by targeting diverse biological pathways. The strategic incorporation of the fluoropyridine moiety, combined with the synthetic flexibility afforded by the chloromethyl group, allows for the generation of potent and selective inhibitors of key cellular targets, particularly protein kinases, as well as novel antibacterial agents. Further exploration of derivatives from this scaffold is warranted to uncover new therapeutic agents for various diseases. The data and protocols presented herein provide a foundational guide for researchers entering this promising area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-fluoropyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and ultimately, the efficiency and scalability of manufacturing processes. A thorough understanding of its solubility profile allows for the rational selection of solvent systems, which is paramount for process optimization and ensuring product quality and yield.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data for the solubility of this compound in a range of organic solvents. The absence of this data in the public domain necessitates experimental determination to guide solvent selection for specific applications. The following sections detail the methodologies to establish a solubility profile for this compound.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization. The "shake-flask" method is a widely recognized and recommended approach for establishing equilibrium solubility.[1] High-throughput screening methods are also commonly employed in industrial settings for rapid solvent evaluation.[2][3]

I. Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a solute in a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of the undissolved solid.

A. Materials and Apparatus:

-

This compound (solid)

-

A range of organic solvents of varying polarities (e.g., alcohols, ketones, esters, ethers, hydrocarbons)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

B. Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established through preliminary experiments by sampling at different time points until the concentration of the dissolved solid remains constant.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of this compound.

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

II. High-Throughput Solubility Screening

For a more rapid assessment of solubility across a wider range of solvents, a high-throughput screening (HTS) approach can be adopted.

A. Principle: Miniaturized versions of the shake-flask method are often performed in 96-well plates. A small, known amount of the compound is dispensed into each well, followed by the addition of the test solvents. The plate is then sealed and agitated to facilitate dissolution. After an incubation period, the concentration of the dissolved compound is determined, often using techniques like UPLC-MS/MS, which offers high sensitivity and specificity.[5]

B. General Workflow:

-

Dispense a known amount of this compound into the wells of a 96-well plate.

-

Add a panel of organic solvents to the wells.

-

Seal the plate and shake for a defined period at a controlled temperature.

-

Separate the undissolved solid, typically by filtration through a filter plate.[5]

-

Analyze the filtrate to determine the concentration of the dissolved compound.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a pharmaceutical intermediate like this compound. This process begins with defining the objective and progresses through solvent selection, experimental determination, and data analysis to inform process development decisions.

Caption: A logical workflow for solubility determination and solvent selection.

Conclusion

While specific, publicly available solubility data for this compound in organic solvents is currently lacking, this guide provides the necessary framework for its experimental determination. By employing standardized protocols such as the shake-flask method, researchers and drug development professionals can generate the critical data required for informed solvent selection. The provided workflow offers a systematic approach to solubility screening and subsequent process optimization, ultimately contributing to the development of robust and efficient manufacturing processes for active pharmaceutical ingredients.

References

The Pivotal Role of Fluorinated Pyridines in Agrochemicals: A Technical Guide to the Potential Applications of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride

Introduction

The continuous innovation in the agrochemical industry is paramount for ensuring global food security. A key driver of this innovation is the development of novel active ingredients with enhanced efficacy, selectivity, and environmental profiles. Fluorinated organic compounds, particularly those containing a pyridine ring, have emerged as a critical class of intermediates in the synthesis of modern pesticides. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and binding affinity to target enzymes, make these building blocks highly valuable. This technical guide explores the potential applications of 3-(Chloromethyl)-5-fluoropyridine hydrochloride in the agrochemical sector, primarily by drawing parallels with its structurally related and commercially successful trifluoromethylpyridine analogues. While direct applications of this compound are not extensively documented in publicly available literature, its chemical structure strongly suggests its utility as a precursor for a new generation of herbicides.

Potential Agrochemical Classes: A Focus on Herbicides

The primary potential application of this compound lies in the synthesis of herbicides, particularly those belonging to the aryloxyphenoxypropionate ("fop") class. These herbicides are renowned for their selective, post-emergence control of grass weeds in a wide range of broadleaf crops. The trifluoromethylpyridine moiety is a cornerstone of several highly successful commercial herbicides, and by analogy, the 5-fluoropyridine-3-chloromethyl structure could serve as a vital synthon for novel active ingredients with similar modes of action.

Key Commercial Analogues: Fluazifop-butyl and Haloxyfop-methyl

To understand the potential of this compound, it is instructive to examine the synthesis and activity of two leading herbicides derived from trifluoromethylpyridines: fluazifop-butyl and haloxyfop-methyl.

Fluazifop-butyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops such as soybeans, cotton, and canola.[1][2] Its active ingredient is the (R)-enantiomer, known as fluazifop-P-butyl.[3]

Haloxyfop-methyl is another selective post-emergence herbicide effective against a broad spectrum of grass weeds in various dicotyledonous crops.[4] The herbicidally active form is the R-isomer, haloxyfop-P-methyl.[5]

Synthesis of Trifluoromethylpyridine-Based Herbicides

The synthesis of these herbicides typically involves the coupling of a substituted trifluoromethylpyridine with a phenoxypropionate moiety.

Synthesis of Fluazifop-butyl

The synthesis of fluazifop-butyl involves the reaction of 2-chloro-5-trifluoromethylpyridine with hydroquinone, followed by reaction with the butyl ester of 2-bromopropionic acid.[6] A multi-step synthesis can also be employed, starting with the preparation of a pyridyl ether intermediate.[3]

Synthesis of Haloxyfop-methyl

The synthesis of haloxyfop-methyl proceeds via the reaction of 2,3-dichloro-5-trifluoromethylpyridine with (R)-2-(4-hydroxy phenoxy) methyl propionate.[7] The process typically involves a nucleophilic substitution reaction in the presence of a base.

Experimental Protocols

Whole-Plant Bioassay for Herbicidal Activity Assessment

This protocol outlines a general procedure for evaluating the efficacy of a herbicide in a controlled environment.

-

Plant Cultivation : Grow target grass weed species (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail)) in pots with a standardized soil mixture.

-

Environmental Conditions : Maintain the plants in a greenhouse or growth chamber with controlled temperature, light intensity, and humidity to ensure uniform growth.

-

Herbicide Application : At a specific growth stage (e.g., 2-3 leaf stage), apply the test compound at a range of concentrations. Application should be performed using a laboratory sprayer to ensure even coverage.

-

Data Collection : After a set period (e.g., 21 days), visually assess the percentage of weed control. Harvest the above-ground biomass and dry it in an oven to a constant weight.

-

Data Analysis : Calculate the percentage of growth reduction relative to an untreated control. Use a dose-response model to determine the GR50 value (the dose required to reduce plant growth by 50%).

Quantitative Data

The following tables summarize key quantitative data for fluazifop-P-butyl and haloxyfop-P-methyl.

Table 1: Toxicological Data for Fluazifop-P-butyl

| Parameter | Species | Value | Reference |

| Acute Oral LD50 | Rat (male) | > 3,680 mg/kg | [8] |

| Acute Oral LD50 | Rat (female) | 2,451 mg/kg | [8][9] |

| Acute Dermal LD50 | Rabbit | > 2,110 mg/kg | [9] |

| Acute Inhalation LC50 | Rat | > 5.2 mg/L | [9] |

| Fish LC50 (96h) | Bluegill sunfish | 0.53 mg/L | [6] |

Table 2: Herbicidal Activity of Haloxyfop-P-methyl (GR50)

| Weed Species | GR50 (g a.i./ha) | Reference |

| Avena fatua (Wild Oat) | 78 | [2] |

| Alopecurus myosuroides (Black-grass) | <10 | [2] |

Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Herbicides of the "fop" class, such as fluazifop and haloxyfop, act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][10][11] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for the formation of cell membranes.[12] By blocking ACCase, these herbicides disrupt cell membrane integrity, particularly in the actively growing meristematic tissues of grass weeds, leading to cessation of growth and eventual plant death.[13] Broadleaf plants are generally tolerant because their ACCase enzyme is less sensitive to these inhibitors.[1]

Conclusion

While direct agrochemical applications of this compound are not yet established in the public domain, its structural analogy to key trifluoromethylpyridine intermediates provides a strong rationale for its potential as a valuable building block in the development of new herbicides. The proven success of fluazifop-butyl and haloxyfop-methyl, both in terms of their potent and selective herbicidal activity and their well-understood mode of action, lays a clear roadmap for the exploration of novel agrochemicals derived from this compound. Further research into the synthesis and biological evaluation of compounds incorporating this moiety is warranted and holds the promise of delivering next-generation crop protection solutions.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. benchchem.com [benchchem.com]

- 3. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 4. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]

- 5. fao.org [fao.org]

- 6. invasive.org [invasive.org]

- 7. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iskweb.co.jp [iskweb.co.jp]

- 9. fao.org [fao.org]

- 10. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Haloxyfop-methyl [sitem.herts.ac.uk]

- 12. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Fluorinated Pyridines: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Synthesis, and Impact of Fluorinated Pyridine Compounds in Science and Medicine.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, fluorinated pyridines hold a place of particular significance. The pyridine ring is a prevalent motif in numerous biologically active compounds, and the introduction of fluorine can dramatically alter its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of fluorinated pyridine compounds, tailored for researchers, scientists, and drug development professionals.

Historical Milestones in the Journey of Fluorinated Pyridines

The story of fluorinated pyridines is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized in 1835, the unique properties of fluorine and the challenges of handling highly reactive fluorinating agents meant that the field remained relatively niche for many years.[1][2]

A significant turning point was the development of the Balz-Schiemann reaction in 1927, which provided a more accessible route to aryl fluorides via the decomposition of diazonium tetrafluoroborates.[3] This reaction would later prove crucial for the synthesis of fluorinated pyridines.

The mid-20th century saw a surge of interest in fluorinated organic compounds, driven in part by the Manhattan Project and the subsequent growth of the fluorochemicals industry.[2] It was during this period that the first syntheses of simple fluoropyridines were reported.

A Timeline of Key Discoveries:

-

1835: The first organofluorine compound, fluoromethane, is synthesized by Dumas and Péligot.[1]

-

1886: Henri Moissan successfully isolates elemental fluorine, paving the way for the development of new fluorinating agents.[2][4]

-

1927: The Balz-Schiemann reaction is developed, providing a viable method for the synthesis of aryl fluorides.[3]

-

1947: Roe and Hawkins report the synthesis of 2-fluoropyridine and 3-fluoropyridine using the Balz-Schiemann reaction.

-

1958: Wibaut and colleagues report the first synthesis of 4-fluoropyridine, also utilizing a diazotization-fluorination approach.[5]

-

Early 1960s: The first methods for the synthesis of perfluoropyridine (PFPy) are developed, initially through the defluorination of perfluoropiperidine.[6][7]

-

Mid-1960s: A more practical and scalable synthesis of perfluoropyridine is established by heating pentachloropyridine with anhydrous potassium fluoride, a method that remains a cornerstone of its commercial production.[6][8]

The Impact of Fluorination on the Physicochemical Properties of Pyridine

The introduction of one or more fluorine atoms onto the pyridine ring profoundly influences its electronic and physical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these modifications.[9][10]

Key Physicochemical Effects of Pyridine Fluorination:

-

Basicity (pKa): Fluorine, as a strong electron-withdrawing group, significantly reduces the basicity of the pyridine nitrogen. This is reflected in the lower pKa values of the fluoropyridine isomers compared to pyridine itself. This modulation of pKa can be critical for optimizing drug-receptor interactions and altering a molecule's ionization state at physiological pH.[11]

-

Lipophilicity (LogP): The effect of fluorination on lipophilicity is more nuanced. While a single fluorine atom can either increase or decrease lipophilicity depending on its position, polyfluorination often leads to an increase in lipophilicity. This property is crucial for cell membrane permeability and overall pharmacokinetic profiles.[11][12]

-

Dipole Moment: The introduction of the highly electronegative fluorine atom alters the electron distribution within the pyridine ring, leading to a change in the molecule's dipole moment. This can influence intermolecular interactions and crystal packing.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s. This enhanced metabolic stability can lead to a longer drug half-life and improved bioavailability.[2]

Quantitative Data on Physicochemical Properties

The following table summarizes key physicochemical data for pyridine and its monofluoro-isomers, illustrating the impact of fluorination.

| Compound | pKa | LogP | Dipole Moment (D) |

| Pyridine | 5.23 | 0.65 | 2.22 |

| 2-Fluoropyridine | -0.44 | 0.83 | 2.97 |

| 3-Fluoropyridine | 2.97 | 0.81 | 1.94 |

| 4-Fluoropyridine | 1.89 | 0.77 | 0.58 |

Note: pKa and LogP values can vary slightly depending on the experimental or computational method used. The data presented here is a representative compilation from various sources.

Fluorinated Pyridines in Drug Discovery: A Paradigm of Modern Medicinal Chemistry

The unique properties imparted by fluorine have made fluorinated pyridines highly sought-after scaffolds in drug discovery.[1][13][14] It is estimated that approximately 20% of all pharmaceuticals contain fluorine, and a significant portion of these feature a fluorinated pyridine motif.[1]

The benefits of incorporating a fluorinated pyridine into a drug candidate are multifaceted:

-

Enhanced Potency and Selectivity: The altered electronic properties and conformational preferences resulting from fluorination can lead to stronger and more selective binding to biological targets.[13][14]

-

Improved Pharmacokinetics: Increased metabolic stability and modulated lipophilicity often translate to better absorption, distribution, metabolism, and excretion (ADME) profiles.[13][14]

-

Blood-Brain Barrier Penetration: The ability of fluorine to increase lipophilicity can be leveraged to improve the penetration of drugs into the central nervous system.

-

Bioisosteric Replacement: A fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for fine-tuning of a molecule's properties without significantly altering its size.[10]

Case Study: Vorapaxar - A Fluorinated Pyridine in Cardiovascular Medicine

A prominent example of a successful drug containing a fluorinated pyridine is Vorapaxar (Zontivity®).[9] Vorapaxar is a first-in-class antiplatelet agent that acts as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[15] It is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[16]

The fluorinated phenyl-pyridine core of Vorapaxar is crucial for its high affinity and selectivity for the PAR-1 receptor.[16]

The following diagram illustrates the mechanism of action of Vorapaxar in inhibiting platelet activation.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(Chloromethyl)-5-fluoropyridine Hydrochloride: A Technical Overview

For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic data is critical for the unambiguous identification and characterization of novel chemical entities. This guide focuses on the spectroscopic profile of 3-(Chloromethyl)-5-fluoropyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain data for this specific compound, this document outlines the expected spectroscopic characteristics and provides standardized methodologies for acquiring such data.

Summary of Expected Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H-2 (Pyridine ring) |

| ~8.0 | Doublet | 1H | H-6 (Pyridine ring) |

| ~7.7 | Triplet | 1H | H-4 (Pyridine ring) |

| ~4.8 | Singlet | 2H | -CH₂Cl |

| Variable | Broad Singlet | 1H | HCl |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹JCF) | C-5 (Pyridine ring) |

| ~145 (d, ³JCF) | C-2 (Pyridine ring) |

| ~140 (d, ³JCF) | C-6 (Pyridine ring) |

| ~135 (d, ²JCF) | C-3 (Pyridine ring) |

| ~125 (d, ²JCF) | C-4 (Pyridine ring) |

| ~45 | -CH₂Cl |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | C-H stretch (aromatic) |

| 2900-2800 | C-H stretch (aliphatic) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1250-1200 | C-F stretch |

| 800-700 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 163/165 | [M]⁺ (molecular ion, chlorine isotope pattern) |

| 128 | [M-Cl]⁺ |

| 99 | [M-CH₂Cl]⁺ |

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following standard experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS), depending on the compound's volatility and thermal stability.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.

-

Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mode: Positive ion mode is typically used for pyridine compounds.

-

Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

-

Logical Relationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information to elucidate the structure of this compound. The relationship between these techniques in the characterization workflow is illustrated below.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride

Disclaimer: This document provides a comprehensive overview of safety and handling precautions for 3-(Chloromethyl)-5-fluoropyridine hydrochloride based on data from structurally similar compounds. As a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing, this guide should be used for informational purposes only. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment before handling this chemical.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance requiring careful handling. The primary hazards are expected to include acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and respiratory tract irritation.

Table 1: GHS Hazard Classification (Extrapolated)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Note: The GHS classification is extrapolated from data for 3-(Chloromethyl)-5-methylpyridine hydrochloride and 2-(Chloromethyl)-5-Fluoropyridine Hydrochloride.[1][2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield conforming to EU Standard EN166 or NIOSH (US) standards.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use.[2] Proper glove removal technique must be followed to avoid skin contact.

-

Body Protection: A lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, a chemical-resistant suit is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Caption: PPE and Hazard Mitigation Diagram.

Handling Procedures

-

Work exclusively in a well-ventilated area, with preference for a certified chemical fume hood.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Ground all equipment when transferring flammable materials to prevent static discharge.[3]

-

Use non-sparking tools.[3]

-

Keep the compound away from heat, sparks, and open flames.[3]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly after handling.[1]

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound and to prevent accidents.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Keep away from incompatible materials, such as strong oxidizing agents, acids, and bases.

-

The recommended storage temperature is typically between 2-8°C under an inert atmosphere.[2]

-

Store in a locked cabinet or other secure area.[3]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

Caption: Accidental Spill Response Workflow.

Experimental Protocol: A Representative Suzuki Coupling Reaction

This hypothetical protocol outlines a standard laboratory procedure and integrates the necessary safety precautions for handling this compound.

Objective: To perform a Suzuki coupling reaction between this compound and a boronic acid derivative.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas supply

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup (in a fume hood):

-

Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser.

-

Purge the apparatus with an inert gas (Nitrogen or Argon).

-

-

Reagent Addition:

-

Wearing appropriate PPE, carefully weigh the required amounts of this compound, arylboronic acid, palladium catalyst, and base in a weighing boat.

-

Transfer the solids to the reaction flask under a positive pressure of inert gas.

-

Add the solvent mixture to the flask via a syringe or cannula.

-

-

Reaction:

-

With the inert gas supply maintained, begin stirring the reaction mixture.

-

Heat the reaction to the desired temperature using a heating mantle with a temperature controller.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography.

-

-

Waste Disposal:

-

Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.[3]

-

Conclusion

While this compound is a valuable building block in pharmaceutical research and development, its handling demands a high level of caution and adherence to stringent safety protocols. This guide, based on extrapolated data from similar compounds, provides a framework for its safe use. All personnel must consult relevant safety literature and perform a thorough risk assessment before commencing any experimental work with this compound. A proactive and informed approach to safety is essential for protecting researchers and the environment.

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 3-(Chloromethyl)-5-fluoropyridine Hydrochloride

Abstract

This document provides a comprehensive, four-step protocol for the laboratory-scale synthesis of 3-(Chloromethyl)-5-fluoropyridine hydrochloride, a key intermediate in the development of pharmaceutical and agrochemical agents.[1][2] The synthesis commences with the oxidation of 5-fluoro-3-picoline, followed by esterification, reduction, and final chlorination to yield the target compound. This protocol is designed to be clear, reproducible, and scalable for research and development purposes.

Introduction

Substituted fluoropyridines are crucial building blocks in medicinal and agricultural chemistry.[3][4] this compound serves as a versatile intermediate for introducing the 5-fluoropyridin-3-ylmethyl moiety into various molecular scaffolds. The protocol detailed herein is based on established chemical transformations, providing a reliable pathway to this valuable compound.[5][6]

Overall Synthesis Scheme

The synthesis is performed in four sequential steps starting from 5-fluoro-3-picoline:

-

Step 1: Oxidation of 5-fluoro-3-picoline to 5-fluoronicotinic acid.

-

Step 2: Esterification of 5-fluoronicotinic acid to methyl 5-fluoronicotinate.

-

Step 3: Reduction of methyl 5-fluoronicotinate to (5-fluoropyridin-3-yl)methanol.

-

Step 4: Chlorination of (5-fluoropyridin-3-yl)methanol to this compound.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride is corrosive and toxic; handle with extreme care.

This procedure is adapted from the oxidation of 3-picoline using potassium permanganate.[5][7]

Materials:

-

5-Fluoro-3-picoline

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl), 2M

-

Water (H₂O)

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Buchner funnel and flask

Procedure:

-

To the 250 mL flask, add 5-fluoro-3-picoline (0.1 mol, 11.1 g) and water (150 mL).

-

Heat the mixture to 80 °C with stirring.

-

In small portions, carefully add potassium permanganate (0.22 mol, 34.8 g) to the reaction mixture. The addition should be controlled to maintain the temperature between 85-90 °C.[5]

-

After the addition is complete, maintain the reaction at 90 °C for 30-60 minutes, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to approximately 4 with 2M hydrochloric acid.

-

Cool the mixture to below 25 °C and filter the precipitate (manganese dioxide) through a Buchner funnel.

-

Wash the filter cake with a small amount of cold water.

-

Cool the filtrate in an ice bath to crystallize the 5-fluoronicotinic acid.

-

Collect the product by suction filtration, wash with a small amount of ice-cold water, and dry under vacuum.

This is a standard Fischer esterification procedure.[5]

Materials:

-

5-Fluoronicotinic acid (from Step 1)

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 5-fluoronicotinic acid (0.09 mol, 12.7 g) in methanol (100 mL) in the 250 mL flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.5 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and carefully neutralize by washing with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-fluoronicotinate.

This procedure utilizes sodium borohydride for the reduction of the ester.[6]

Materials:

-

Methyl 5-fluoronicotinate (from Step 2)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium chloride (NH₄Cl), saturated solution

Equipment:

-

500 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve methyl 5-fluoronicotinate (0.08 mol, 12.4 g) in methanol (200 mL) in the 500 mL flask and cool to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.16 mol, 6.0 g) in portions, keeping the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding a saturated ammonium chloride solution.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (5-fluoropyridin-3-yl)methanol.

This final step uses thionyl chloride to convert the alcohol to the target chloromethyl derivative and form the hydrochloride salt.[5][8]

Materials:

-

(5-Fluoropyridin-3-yl)methanol (from Step 3)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM) or Toluene

Equipment:

-

250 mL round-bottom flask with a reflux condenser and gas outlet to a scrubber

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Dissolve (5-fluoropyridin-3-yl)methanol (0.07 mol, 8.9 g) in dichloromethane (100 mL) in the 250 mL flask.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (0.084 mol, 6.1 mL, 1.2 eq.) dropwise via the dropping funnel.[9] The reaction is exothermic and generates HCl and SO₂ gas.

-

After addition, allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess solvent and thionyl chloride.

-

The resulting solid is the crude this compound. It can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).

Data Presentation

| Step | Starting Material | Product | Reagents | Molar Ratio (Start:Reagent) | Typical Yield |

| 1 | 5-Fluoro-3-picoline | 5-Fluoronicotinic acid | KMnO₄ | 1 : 2.2 | 75-85% |

| 2 | 5-Fluoronicotinic acid | Methyl 5-fluoronicotinate | MeOH, H₂SO₄ (cat.) | 1 : excess | 85-95% |

| 3 | Methyl 5-fluoronicotinate | (5-Fluoropyridin-3-yl)methanol | NaBH₄ | 1 : 2.0 | 80-90% |

| 4 | (5-Fluoropyridin-3-yl)methanol | 3-(Chloromethyl)-5-fluoropyridine HCl | SOCl₂ | 1 : 1.2 | 90-98% |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

References

- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]

- 4. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]

- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]

- 8. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 9. reddit.com [reddit.com]

Application Notes and Protocols: 3-(Chloromethyl)-5-fluoropyridine Hydrochloride as a Versatile Building Block in Chemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Chloromethyl)-5-fluoropyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group and a fluorine atom on the pyridine ring allows for diverse and selective functionalization. The fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule, making this reagent particularly attractive for the synthesis of novel therapeutic agents. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in key synthetic transformations. One notable application area for this building block is in the synthesis of components for protein degraders.[1]

Key Reactive Site and Pathway:

The primary reactive center of this compound is the chloromethyl group, which is highly susceptible to nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the pyridine ring and the fluorine atom activates the benzylic-like position, facilitating the displacement of the chloride ion by a wide range of nucleophiles.

I. Reactions with Nitrogen Nucleophiles